molecular formula C23H23Cl2NO8 B13861375 prop-2-enyl (2S,3S,4S,5R,6S)-6-[2-[2-(2,6-dichloroanilino)phenyl]acetyl]oxy-3,4,5-trihydroxyoxane-2-carboxylate

prop-2-enyl (2S,3S,4S,5R,6S)-6-[2-[2-(2,6-dichloroanilino)phenyl]acetyl]oxy-3,4,5-trihydroxyoxane-2-carboxylate

Cat. No.: B13861375
M. Wt: 512.3 g/mol
InChI Key: WNQJKISLWOVAQH-KHYDEXNFSA-N
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Preparation Methods

The synthesis of Diclofenac Acyl-beta-D-glucuronide Allyl Ester involves several steps. One common method includes the esterification of diclofenac acyl-beta-D-glucuronide with allyl alcohol under acidic conditions . The reaction typically requires a catalyst such as sulfuric acid or p-toluenesulfonic acid to proceed efficiently. The reaction mixture is then purified using techniques like recrystallization or chromatography to obtain the desired product in high purity .

Chemical Reactions Analysis

Diclofenac Acyl-beta-D-glucuronide Allyl Ester undergoes various chemical reactions, including:

Comparison with Similar Compounds

Diclofenac Acyl-beta-D-glucuronide Allyl Ester is unique compared to other similar compounds due to its specific ester linkage and glucuronide moiety. Similar compounds include:

Properties

Molecular Formula

C23H23Cl2NO8

Molecular Weight

512.3 g/mol

IUPAC Name

prop-2-enyl (2S,3S,4S,5R,6S)-6-[2-[2-(2,6-dichloroanilino)phenyl]acetyl]oxy-3,4,5-trihydroxyoxane-2-carboxylate

InChI

InChI=1S/C23H23Cl2NO8/c1-2-10-32-22(31)21-19(29)18(28)20(30)23(34-21)33-16(27)11-12-6-3-4-9-15(12)26-17-13(24)7-5-8-14(17)25/h2-9,18-21,23,26,28-30H,1,10-11H2/t18-,19-,20+,21-,23+/m0/s1

InChI Key

WNQJKISLWOVAQH-KHYDEXNFSA-N

Isomeric SMILES

C=CCOC(=O)[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)OC(=O)CC2=CC=CC=C2NC3=C(C=CC=C3Cl)Cl)O)O)O

Canonical SMILES

C=CCOC(=O)C1C(C(C(C(O1)OC(=O)CC2=CC=CC=C2NC3=C(C=CC=C3Cl)Cl)O)O)O

Origin of Product

United States

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